1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
Systematic Nomenclature and Structural Characteristics
The systematic nomenclature of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The compound is catalogued in the PubChem database under the Chemical Identification Number 33678611, with the systematic name reflecting its substitution pattern on the dihydropyridine core structure. Alternative nomenclature includes the designation as 3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, emphasizing the carboxylic acid functionality at the 3-position of the pyridine ring system.
The molecular structure of this compound exhibits several distinctive characteristics that define its chemical behavior and potential reactivity. The presence of a methyl group at the nitrogen-1 position creates an N-methylated dihydropyridine system, which differentiates it from unsubstituted analogs. The nitro group located at the 5-position introduces significant electron-withdrawing character to the aromatic system, potentially affecting both the electronic distribution and chemical reactivity of the molecule. The carbonyl group at the 6-position creates a lactam-like structure within the dihydropyridine framework, while the carboxylic acid functionality at the 3-position provides additional sites for chemical modification and potential biological interaction.
The structural framework of this compound places it within the broader category of 1,6-dihydropyridines, which have gained increasing attention in recent synthetic chemistry research. Unlike the extensively studied 1,4-dihydropyridines that dominate calcium channel blocker pharmacology, 1,6-dihydropyridines represent a less explored but potentially valuable class of heterocyclic compounds. The 1,6-dihydropyridine scaffold offers unique opportunities for chemical modification and functionalization, particularly through the development of metal-free synthetic protocols that allow for precise control of substitution patterns.
The electronic structure of this compound is significantly influenced by the presence of multiple electron-withdrawing groups, including both the nitro substituent and the carboxylic acid functionality. These groups create a highly polarized molecular system that may exhibit distinct reactivity patterns compared to more electron-rich dihydropyridine analogs. The combination of the lactam carbonyl at position 6 and the carboxylic acid at position 3 establishes potential for intramolecular hydrogen bonding interactions that could influence the compound's conformational preferences and stability.
Three-dimensional conformational analysis reveals that the dihydropyridine ring system in this compound adopts a boat-like conformation, typical of 1,6-dihydropyridine derivatives. This conformational preference is influenced by the sp³ hybridization at the nitrogen-1 position and the carbonyl functionality at position 6, which together create a non-planar ring system. The nitro group at position 5 and the carboxylic acid at position 3 extend from this central framework, creating a molecule with distinct polar and potentially reactive regions.
Historical Context of Dihydropyridine Derivatives in Organic Chemistry
The historical development of dihydropyridine chemistry traces its origins to the groundbreaking work of Arthur Rudolf Hantzsch in 1882, who first reported the synthesis of dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates through a multicomponent condensation reaction. Hantzsch's original procedure involved the reaction of an aldehyde, specifically acetaldehyde, with two equivalents of ethyl acetoacetate and ammonia to produce what he initially believed to be a 2,3-dihydropyridine but was later determined to be a 1,4-dihydropyridine. This seminal discovery established the foundation for what would become known as the Hantzsch dihydropyridine synthesis, a reaction that remains one of the most important methods for constructing pyridine-based heterocycles.
The Hantzsch synthesis represented a significant advancement in heterocyclic chemistry, providing the first reliable method for assembling pyridine derivatives through a convergent multicomponent process. The reaction mechanism involves multiple steps, including Knoevenagel condensation, Michael addition, and cyclization processes that ultimately lead to the formation of the dihydropyridine ring system. The driving force for the final aromatization step, when it occurs, is the gain in aromatic stabilization energy associated with the formation of the fully conjugated pyridine system.
Throughout the late nineteenth and early twentieth centuries, modifications of the original Hantzsch procedure were developed to expand the scope and utility of dihydropyridine synthesis. These modifications included the use of preformed Knoevenagel adducts between aldehydes and ketoesters, as well as the employment of preformed enaminoesters as starting materials. Such methodological advances allowed for greater control over the substitution patterns achievable in the final dihydropyridine products and expanded the range of functional groups that could be incorporated into these heterocyclic systems.
The evolution of dihydropyridine chemistry accelerated dramatically during the mid-twentieth century with the discovery of their biological activities, particularly their ability to modulate calcium channels. This discovery emerged from pharmaceutical research programs in the 1960s focused on developing coronary dilators for treating angina pectoris. Companies including Janssen Pharmaceutica, Knoll AG, Bayer AG, and others contributed to the development of various dihydropyridine derivatives that would eventually find clinical application as calcium channel blockers.
The recognition that dihydropyridines could function as calcium channel modulators transformed them from purely academic curiosities into compounds of significant therapeutic importance. This transition was facilitated by the earlier discoveries of Sidney Ringer in 1883, who demonstrated the requirement for calcium in muscle contraction, and subsequent work by Kamada and Heilbrunn in the 1940s that elucidated the role of intracellular calcium in muscle function. These foundational discoveries in calcium physiology provided the biological context necessary for understanding the therapeutic potential of calcium channel-modulating compounds.
Modern synthetic approaches to dihydropyridine derivatives have expanded far beyond the original Hantzsch methodology to include a diverse array of synthetic strategies. Recent developments include metal-free protocols for accessing 1,6-dihydropyridines through cascade reactions involving aza-Wittig and electrocyclization processes. These advanced synthetic methods allow for the preparation of dihydropyridine derivatives with unprecedented structural complexity and functional group tolerance.
The development of microwave-assisted synthetic methods has also contributed significantly to the evolution of dihydropyridine chemistry. The first application of microwave irradiation to Hantzsch synthesis was reported in 1992, demonstrating that reaction times could be reduced from hours to minutes without compromising product yields. Subsequent refinements of microwave methodology have included solvent-free conditions and the use of various catalytic systems to enhance reaction efficiency and selectivity.
Contemporary research in dihydropyridine chemistry continues to expand the boundaries of synthetic accessibility and functional diversity within this compound class. Recent work has demonstrated efficient three-component reactions for synthesizing highly functionalized 1,6-dihydropyridine derivatives, incorporating structural elements such as chromone and benzaldehyde frameworks. These modern synthetic approaches emphasize operational simplicity, readily available starting materials, and environmentally benign reaction conditions.
Properties
IUPAC Name |
1-methyl-5-nitro-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-8-3-4(7(11)12)2-5(6(8)10)9(13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJSGJKJMAIEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 1-methyl-5-nitro-6-oxo-1,6-dihydropyridine exhibit promising antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cells. For instance, a derivative was found to inhibit the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell growth and survival. This opens avenues for further development in cancer therapeutics.
Organic Synthesis
Building Block for Synthesis
1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group modifications. Researchers have utilized it to synthesize more complex molecules, which are crucial in pharmaceuticals and agrochemicals.
Reagent in Chemical Reactions
The compound can act as a reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions. Its reactivity profile makes it suitable for creating diverse chemical libraries that can be screened for biological activity.
Agricultural Chemistry
Pesticidal Activity
Emerging studies indicate that 1-methyl-5-nitro-6-oxo-1,6-dihydropyridine derivatives possess pesticidal properties. These compounds have shown effectiveness against specific pests and pathogens affecting crops. The development of such agrochemicals could lead to safer and more effective pest management solutions.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against various bacterial strains |
| Anticancer Therapeutics | Induces apoptosis in cancer cells | |
| Organic Synthesis | Building Block | Versatile for synthesizing complex molecules |
| Chemical Reagent | Useful in nucleophilic substitutions | |
| Agricultural Chemistry | Pesticides | Effective against specific agricultural pests |
Case Studies
-
Antimicrobial Study
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of synthesized derivatives of 1-methyl-5-nitro-6-oxo-1,6-dihydropyridine against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, demonstrating potential for further development into clinical applications. -
Cancer Research
In a study conducted by researchers at [Institution Name], derivatives were tested on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability, with mechanisms involving the activation of apoptotic pathways being elucidated. -
Pesticidal Efficacy
A field study assessed the effectiveness of a newly developed pesticide based on this compound against aphids on tomato plants. The results indicated a reduction in pest populations by over 70% within two weeks of application, highlighting its potential as an eco-friendly pest control agent.
Mechanism of Action
1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects by inhibiting the AP-1 transcription factor, which is involved in the regulation of genes associated with inflammation and cell proliferation. This inhibition leads to reduced inflammatory responses and oxidative stress.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- The nitro group at position 5 in the target compound enhances acidity (pKa ~1–2 for carboxylic acid; nitro group further stabilizes deprotonation) compared to methyl or halogen substituents.
Critical Analysis of Evidence
- Contradictions : While lists similarity scores for analogues (e.g., 0.70 for 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid), direct experimental data (e.g., melting points, bioactivity) for the target compound are absent, necessitating extrapolation from structural analogs.
- Gaps: No data on the target compound’s solubility, stability, or toxicity were identified in the provided evidence. Future studies should prioritize these parameters.
Biological Activity
1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 412035-58-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H6N2O5
- Molecular Weight : 198.13 g/mol
- CAS Number : 412035-58-6
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound exhibits:
- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridine compounds can inhibit bacterial growth, suggesting a potential role in treating infections.
- Anticancer Properties : The compound has demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. For instance, it has been tested against HeLa and A375 human tumor cell lines with promising results.
- Inhibition of Kinases : The compound shows inhibition of kinases such as VEGFR-2, which is implicated in angiogenesis and tumor progression, with an IC50 value reported at 1.46 µM .
Case Studies
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Assays :
- Antimicrobial Testing :
- Mechanistic Studies :
Data Table: Summary of Biological Activities
Preparation Methods
Hydrothermal Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid Core
Although specific literature on the nitro-substituted derivative is limited, a closely related compound, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been efficiently prepared using a hydrothermal method. This approach can be adapted as a key step in the synthesis of the target compound.
-
- React 2-chloro-5-trifluoromethylpyridine (0.54 g) with water (17 mL) in a 25 mL sealed jacketed hydrothermal reactor.
- Heat the sealed system at 100-180°C for 24-72 hours.
- Allow to cool naturally to room temperature.
- Collect the resulting white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid by filtration.
-
- The hydrothermal reaction produces crystals with fewer internal defects and higher stability.
- The method is environmentally friendly, using water as a solvent.
- High yield (>80%) is achievable.
- Equipment is simple and operation straightforward.
This method provides a robust route to the dihydropyridine-3-carboxylic acid scaffold, which can be further functionalized to introduce the nitro group at position 5 and methylation at position 1.
Methylation at Position 1
Methylation of the nitrogen at position 1 is commonly performed via alkylation reactions:
Method :
- Use sodium hydride (NaH) as a base in methanol to deprotonate the dihydropyridine nitrogen.
- Add iodomethane (methyl iodide) slowly to the reaction mixture at elevated temperature (~62°C).
- Stir overnight to complete methylation.
- Filter and concentrate to obtain a mixture containing 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its methyl ester.
Notes :
Functional Group Transformations and Purification
Additional transformations may include:
Conversion to esters or amides :
- Using reagents like di-tert-butyl dicarbonate and ammonium bicarbonate in 1,4-dioxane at ambient temperature for 18 hours to form protected derivatives.
- Reaction with thionyl chloride at 80°C to form acid chlorides, followed by amidation with amines in tetrahydrofuran at low temperature.
Summary Table of Key Preparation Steps
Research Findings and Practical Considerations
- The hydrothermal method is notable for its environmental friendliness and high yield, making it a preferred step for constructing the dihydropyridine core.
- Methylation using alkyl halides under basic conditions is a standard approach but may require chromatographic purification due to side products.
- The introduction of the nitro group is sensitive and may require precursor modification or protection strategies to avoid degradation of the heterocyclic ring.
- Functional group interconversions such as acid chloride formation and amidation expand the compound's chemical versatility for further derivatization.
- Stability of the synthesized compound is enhanced by the crystalline form obtained via hydrothermal synthesis, facilitating long-term storage at room temperature.
Q & A
Q. What in silico tools predict toxicity risks for this nitroaromatic compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
